

N,O-Ditrityl Ganciclovir: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N,O-Ditrityl Ganciclovir*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **N,O-Ditrityl Ganciclovir**, a key protected intermediate in the synthesis of the antiviral drug Ganciclovir and its prodrugs. This document outlines its chemical structure, synthesis protocols, and available analytical data.

Chemical Structure

N,O-Ditrityl Ganciclovir is a derivative of Ganciclovir where the primary hydroxyl group and the amino group of the guanine base are protected by trityl groups. This protection strategy is crucial in synthetic chemistry to prevent unwanted side reactions during the modification of other parts of the Ganciclovir molecule, such as in the synthesis of Valganciclovir.

Chemical Name: N,O-bis(trityl) Ganciclovir Molecular Formula: C₄₇H₄₁N₅O₄ Molecular Weight: 739.88 g/mol

Physicochemical and Analytical Data

While a comprehensive physicochemical profile for **N,O-Ditrityl Ganciclovir** is not extensively reported in the literature, key analytical data has been documented.

Property	Value
Appearance	White solid
Mass Spectrometry	m/z (DIP) 740.0 (M+ + 1)[1]
FT-IR (KBr)	3422, 3310, 1681, 1671 cm ⁻¹ [1]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 3.38 (d, J = 4.4 Hz, 2 H), 3.52 (m, 1 H), 3.87 (m, 3H), 5.41 (s, 2H), 6.46 (brs, 1H), 7.23-7.86 (m, 30 H), 7.79 (s, 1 H), 10.60 (s, 1H)[1]

Experimental Protocols

Synthesis of N,O-Ditrityl Ganciclovir[1]

This protocol details the synthesis of **N,O-Ditrityl Ganciclovir** from Ganciclovir.

Materials:

- Ganciclovir
- Trityl chloride
- Dimethylformamide (DMF)
- 4-Dimethylaminopyridine (DMAP)
- Triethylamine
- Ethyl acetate
- Water

Procedure:

- A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared.

- A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.
- The reaction mixture is stirred for approximately 9 hours at the same temperature.
- The reaction mixture is then cooled to 10 °C, filtered, and the solid is washed with dimethylformamide (150 mL).
- The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL), followed by decantation.
- Ethyl acetate (1500 mL) is added to the resulting gummy solid, and the mixture is stirred at room temperature for 12 hours.
- The separated solid is filtered, washed with ethyl acetate (100 mL), and dried at 54 °C to afford **N,O-Ditrityl Ganciclovir** as a white solid.

Yield: 76.0 g (43 %)[1]

Visualizations

Synthesis Workflow of N,O-Ditrityl Ganciclovir

The following diagram illustrates the key steps in the synthesis of **N,O-Ditrityl Ganciclovir**.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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